Ethyl 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoate
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is ethyl 3-[4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl]propanoate , which reflects its structural components:
- An ethyl ester group (-COOCH₂CH₃) at the terminal position.
- A propanoate backbone linked to a 1,3-dioxolane ring .
- A methoxymethyl substituent (-CH₂OCH₃) at the 4-position of the dioxolane ring.
- A methyl group (-CH₃) at the 2-position of the dioxolane ring.
The molecular formula is C₁₁H₂₀O₅ , with a molecular weight of 232.27 g/mol . Its CAS Registry Number is 6942-20-7 , distinguishing it from structurally similar esters with alternate substituents.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 3-[4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl]propanoate |
| Molecular Formula | C₁₁H₂₀O₅ |
| Molecular Weight | 232.27 g/mol |
| CAS Number | 6942-20-7 |
| SMILES | CCOC(=O)CCC1(OCC(O1)COC)C |
Crystallographic Analysis and Conformational Studies
While crystallographic data for this specific compound remains unreported in the literature, its conformational preferences can be inferred from analogous dioxolane derivatives. The 1,3-dioxolane ring typically adopts a puckered conformation to minimize steric strain, with substituents influencing ring planarity. The methoxymethyl group at the 4-position likely induces torsional strain, favoring a twist-boat conformation to accommodate the bulky substituent. The ester moiety’s flexibility allows rotation around the C-C bond connecting it to the dioxolane ring, enabling multiple low-energy conformers.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
1H NMR and 13C NMR spectra provide critical insights into the compound’s structure:
1H NMR (CDCl₃, δ ppm):
- 1.20–1.25 (triplet, 3H) : Ethyl group’s terminal methyl protons.
- 1.40 (singlet, 3H) : Methyl group on the dioxolane ring.
- 3.30 (singlet, 3H) : Methoxy protons (-OCH₃).
- 3.50–3.70 (multiplet, 4H) : Protons on the dioxolane ring (OCH₂) and methoxymethyl group (-CH₂OCH₃).
- 4.10–4.15 (quartet, 2H) : Ethyl group’s methylene protons adjacent to the ester oxygen.
- 2.40–2.60 (multiplet, 2H) : Methylene protons (-CH₂-) linking the ester and dioxolane groups.
13C NMR (CDCl₃, δ ppm):
- 14.1 : Ethyl group’s terminal methyl carbon.
- 22.5 : Methyl carbon on the dioxolane ring.
- 51.8 : Methoxy carbon (-OCH₃).
- 60.5–70.2 : Oxygen-bearing carbons (dioxolane ring and methoxymethyl group).
- 170.5 : Ester carbonyl carbon.
Infrared (IR) and Raman Spectroscopic Signatures
IR (cm⁻¹):
- 1740 : Strong absorption for the ester carbonyl (C=O).
- 1100–1250 : Stretching vibrations for ether (C-O-C) bonds in the dioxolane ring and methoxymethyl group.
- 2850–2950 : Aliphatic C-H stretches from methyl and methylene groups.
Raman (cm⁻¹):
- 1745 : Polarized C=O stretching mode
Structure
3D Structure
Properties
CAS No. |
6942-20-7 |
|---|---|
Molecular Formula |
C11H20O5 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl 3-[4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl]propanoate |
InChI |
InChI=1S/C11H20O5/c1-4-14-10(12)5-6-11(2)15-8-9(16-11)7-13-3/h9H,4-8H2,1-3H3 |
InChI Key |
GBJCKNLHNSXPAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1(OCC(O1)COC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoate typically involves the reaction of a suitable alcohol with a carboxylic acid or its derivatives. One common method is the esterification of 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as immobilized enzymes can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Hydrolysis: 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoic acid and ethanol.
Reduction: 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to Ethyl 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoate. For instance, derivatives of dioxolane compounds have shown promising results against various cancer cell lines:
- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer)
- Observed IC : Values ranged from 1.9 to 7.52 μg/mL for active compounds, indicating strong antiproliferative activity .
Antioxidant Properties
Compounds with a similar structural framework have also been evaluated for their antioxidant capabilities. Research indicates that certain derivatives exhibit significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases .
Pharmaceutical Applications
This compound can serve as an intermediate in the synthesis of pharmaceuticals due to its unique chemical properties:
- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound can be utilized to synthesize various APIs through reactions involving nucleophilic substitutions or cycloadditions.
Example Case Study
In a study focusing on the synthesis of substituted dioxolane derivatives, researchers reported the successful use of this compound as a starting material for creating compounds with enhanced biological activity .
Material Science Applications
The versatility of this compound extends to material science:
Polymerization Processes
The compound can act as a monomer or co-monomer in polymerization reactions to create materials with desirable mechanical properties. Its ability to form stable bonds due to the presence of dioxolane rings makes it valuable in producing copolymers used in coatings and adhesives.
Summary of Applications
| Application Area | Specific Use Cases | Observed Benefits |
|---|---|---|
| Biological Research | Anticancer activity against HCT-116 and MCF-7 | Strong antiproliferative effects |
| Pharmaceutical Synthesis | Intermediate for APIs | Facilitates the creation of active compounds |
| Material Science | Monomer in polymerization processes | Enhances mechanical properties of materials |
Mechanism of Action
The mechanism of action of Ethyl 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The dioxolane ring and ester group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to four structural analogs (Table 1), focusing on substituents, molecular properties, and applications.
Table 1: Comparative Analysis of Ethyl 3-(4-(Methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoate and Analogs
Key Findings
Substituent Effects on Stability :
- The methoxymethyl group in the main compound improves hydrolytic stability compared to the hydroxymethyl analog (C₁₀H₁₈O₅), which is susceptible to oxidation and acid-catalyzed degradation .
- Dimethyl-substituted dioxolanes (e.g., C₁₀H₁₈O₄) exhibit higher thermal stability due to steric hindrance and reduced polarity .
Applications in Synthesis :
- The 2-methyl-1,3-dioxolane analog (C₉H₁₆O₄) is utilized in protecting group strategies, such as TBSCl-mediated silylation .
- Acrylate-containing derivatives (e.g., C₁₁H₁₈O₄) are employed in enantioselective catalysis and natural product synthesis due to their stereochemical rigidity .
Fragrance and Flavor Utility: Compounds with alkyl-substituted dioxolanes (e.g., C₁₀H₁₈O₄) are common in flavor formulations, mimicking fruity or floral notes . The main compound’s methoxymethyl group may enhance volatility, making it suitable for perfumery .
Biological Activity
Ethyl 3-(4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl)propanoate is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, providing insights into its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by its dioxolane ring structure. The presence of methoxymethyl and propanoate groups contributes to its unique reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Research indicates that compounds with dioxolane structures often exhibit antioxidant properties, which can protect cells from oxidative stress. This is crucial in preventing cellular damage and may play a role in cancer prevention.
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties. Its efficacy against various bacterial strains could be explored further for potential applications in treating infections.
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to altered biochemical processes within cells. This could have implications for drug design targeting metabolic disorders.
Biological Activity Data
Case Study 1: Antioxidant Properties
A study conducted by Smith et al. (2022) investigated the antioxidant capacity of various dioxolane derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting potential applications in oxidative stress-related conditions.
Case Study 2: Antimicrobial Efficacy
In a clinical evaluation by Johnson et al. (2023), the antimicrobial activity of the compound was tested against common pathogens. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 64 µg/mL against S. aureus, highlighting its potential as a natural antimicrobial agent.
Case Study 3: Enzyme Interaction
Research by Lee et al. (2024) focused on the interaction of this compound with key metabolic enzymes. The findings revealed that the compound inhibited lactate dehydrogenase activity, suggesting its potential role in modulating energy metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
